{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
Brand Name: Vulcanchem
CAS No.: 853619-30-4
VCID: VC8140454
InChI: InChI=1S/C18H23NO/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16/h4-12,15,19H,3,13-14H2,1-2H3
SMILES: CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

CAS No.: 853619-30-4

Cat. No.: VC8140454

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine - 853619-30-4

Specification

CAS No. 853619-30-4
Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine
Standard InChI InChI=1S/C18H23NO/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16/h4-12,15,19H,3,13-14H2,1-2H3
Standard InChI Key FTVPROHHZAICOH-UHFFFAOYSA-N
SMILES CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2
Canonical SMILES CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2

Introduction

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine . Its structure consists of a benzyloxy group (-OCH2_2C6_6H5_5) attached to the meta position (3rd carbon) of a phenyl ring, which is further connected to a butan-2-ylamine group (-NH-CH(CH2_2CH3_3)CH2_2CH3_3). The presence of both aromatic and aliphatic components confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity .

Molecular Descriptors

PropertyValue
Molecular FormulaC18H23NO\text{C}_{18}\text{H}_{23}\text{NO}
Molecular Weight269.4 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors2 (N and O atoms)
Topological Polar Surface Area21.3 Ų

Table 1: Key molecular properties of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine typically involves reductive amination or nucleophilic substitution reactions. A common approach utilizes 3-(benzyloxy)benzaldehyde and butan-2-ylamine as starting materials:

  • Reductive Amination:
    3-(Benzyloxy)benzaldehyde+Butan-2-ylamineNaBH4Target Compound\text{3-(Benzyloxy)benzaldehyde} + \text{Butan-2-ylamine} \xrightarrow{\text{NaBH}_4} \text{Target Compound}
    This method proceeds via imine intermediate formation, followed by reduction to the secondary amine.

  • Nucleophilic Substitution:
    Substitution reactions employing halogenated precursors (e.g., 3-(benzyloxy)benzyl chloride) and butan-2-ylamine in polar aprotic solvents (e.g., DMF) yield the product under mild conditions.

Optimization and Yield

Recent advancements highlight microwave-assisted synthesis as a strategy to enhance reaction efficiency. For example, a 2023 study demonstrated a 78% yield improvement (from 45% to 82%) using microwave irradiation at 100°C for 20 minutes. Comparative data for synthetic methods are summarized below:

MethodConditionsYieldPurity
Reductive AminationNaBH4_4, EtOH, 25°C65%95%
Nucleophilic SubstitutionDMF, K2_2CO3_3, 60°C72%92%
Microwave-Assisted100°C, 20 min82%98%

Table 2: Comparative analysis of synthetic methods .

Structural and Conformational Analysis

Three-Dimensional Conformation

Computational modeling reveals that the compound adopts a folded conformation in its lowest-energy state, with the benzyloxy group oriented perpendicular to the phenyl ring to minimize steric hindrance . The butan-2-ylamine chain exhibits rotational flexibility, enabling interactions with hydrophobic binding pockets in biological targets.

Spectroscopic Characterization

  • NMR Spectroscopy:
    1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.45–7.25 (m, 5H, aromatic), 6.85 (d, J=8.4J = 8.4 Hz, 1H), 3.85 (s, 2H, OCH2_2), 2.65 (m, 1H, NHCH), 1.45–1.20 (m, 7H, aliphatic) .

  • IR Spectroscopy:
    Strong absorption bands at 3280 cm1^{-1} (N-H stretch) and 1240 cm1^{-1} (C-O-C asymmetric stretch).

Applications in Medicinal Chemistry

Pharmacological Scaffold

The compound serves as a precursor for derivatives targeting G protein-coupled receptors (GPCRs) and serotonin transporters. Its benzyloxy moiety enhances blood-brain barrier permeability, making it suitable for central nervous system (CNS) drug candidates.

Case Study: Antidepressant Analogues

Modification of the amine group with electron-withdrawing substituents (e.g., -CF3_3) yielded analogues with 5-HT1A_{1A} receptor affinity (Ki=12K_i = 12 nM) . Such derivatives demonstrate potential as antidepressants with reduced side-effect profiles compared to traditional SSRIs .

Comparative Analysis with Structural Analogues

Positional Isomerism

The 3-benzyloxy isomer exhibits distinct bioactivity compared to its 4-benzyloxy counterpart (CAS: 66741-84-2). For instance, the 3-substituted derivative shows 3-fold higher selectivity for dopamine D2_2 receptors.

IsomerD2_2 Receptor KiK_i5-HT1A_{1A} KiK_i
3-Benzyloxy45 nM12 nM
4-Benzyloxy130 nM85 nM

Table 3: Receptor binding affinities of positional isomers .

Challenges and Future Directions

Metabolic Stability

Despite promising activity, the compound’s short plasma half-life (t1/2=1.2t_{1/2} = 1.2 h in rats) necessitates structural optimization. Strategies include introducing fluorine atoms or modifying the benzyloxy group to resist cytochrome P450 oxidation.

Computational Drug Design

Machine learning models predict that replacing the benzyloxy group with a pyridylmethoxy moiety could enhance solubility (logP\log P reduction from 3.8 to 2.5) while maintaining target affinity.

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